N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 3,4-dimethoxyphenethylamine with ethyl pyrazole-5-carboxylate under basic conditions to form the intermediate. This intermediate is then subjected to sulfonation using sulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N~4~-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Potential therapeutic applications due to its ability to interact with biological targets. Research is ongoing to explore its efficacy in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it a valuable compound in industrial applications.
Mechanism of Action
The mechanism of action of N4-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activities.
1-Ethyl-1H-pyrazole-5-carboxylate: Another pyrazole derivative used in various chemical syntheses.
Uniqueness
N~4~-(3,4-DIMETHOXYPHENETHYL)-1-ETHYL-N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a pyrazole ring with a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications that are not observed in simpler pyrazole derivatives.
Properties
Molecular Formula |
C22H31N5O4S |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C22H31N5O4S/c1-6-26-17(3)22(15-24-26)32(28,29)25(16-19-10-12-23-27(19)7-2)13-11-18-8-9-20(30-4)21(14-18)31-5/h8-10,12,14-15H,6-7,11,13,16H2,1-5H3 |
InChI Key |
GFMGGWUCAZKIEC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N(CCC2=CC(=C(C=C2)OC)OC)CC3=CC=NN3CC)C |
Origin of Product |
United States |
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